17β-HSD2 vs. 17β-HSD1 Selectivity: 132-Fold Window Confirmed in Human Placental Fractions
The target compound inhibits human 17β-HSD2 with an IC50 of 62 nM, while its activity against the related isozyme 17β-HSD1 is 8,210 nM (>8.2 µM), yielding a calculated selectivity index of 132 [1]. This intrastudy, head-to-head comparison establishes a clear differentiation vector: the compound preferentially targets the enzyme responsible for estradiol inactivation rather than activation.
| Evidence Dimension | 17β-HSD2 vs. 17β-HSD1 selectivity |
|---|---|
| Target Compound Data | IC50 (17β-HSD2) = 62 nM; IC50 (17β-HSD1) = 8,210 nM |
| Comparator Or Baseline | Human 17β-HSD1 (same assay platform) IC50 = 8,210 nM |
| Quantified Difference | Selectivity ratio = 8,210 nM / 62 nM = 132-fold |
| Conditions | Human placental microsomal fraction (17β-HSD2) and cytosolic fraction (17β-HSD1); radiolabeled estradiol/estrone substrates; HPLC endpoint |
Why This Matters
This selectivity window is critical for osteoporosis-targeted research where selective inhibition of estradiol-inactivating 17β-HSD2 must not interfere with estradiol-producing 17β-HSD1.
- [1] BindingDB. BDBM50426587 (CHEMBL2324361): Inhibition of 17beta-HSD2 [IC50: 62 nM] and 17beta-HSD1 [IC50: 8.21E+3 nM]. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50426587. View Source
